![molecular formula C14H10F3NO2 B5551939 N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide](/img/structure/B5551939.png)

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

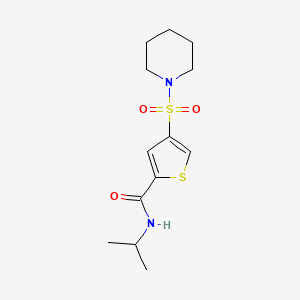

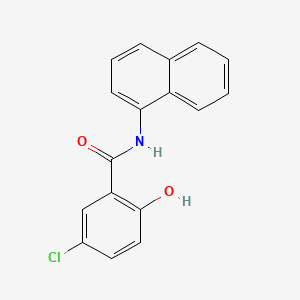

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide is a chemical compound of interest due to its structure and potential applications in various fields. It belongs to the class of organic compounds known as benzamides, which are amides derived from benzoic acid. This compound has a difluoromethoxy group attached to the phenyl ring, which could influence its chemical and physical properties.

Synthesis Analysis:

The synthesis of similar fluorinated benzamides, such as N-(2,3-Difluorophenyl)-2-fluorobenzamide, typically involves the condensation reaction of fluorobenzoyl chloride with difluoroaniline using standard synthetic procedures. These methods yield high-purity products and offer insights into the synthesis of this compound (Hehir & Gallagher, 2023).

Molecular Structure Analysis:

The molecular structure of related compounds shows that the aromatic rings can be effectively co-planar, influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. The orientation of the central amide group and the difluoromethoxy group could significantly affect the overall molecular geometry and intermolecular interactions (Hehir & Gallagher, 2023).

Wissenschaftliche Forschungsanwendungen

Iron-Catalyzed Fluorination

Research has demonstrated a method for the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing a broad substrate scope and functional group tolerance without noble metal additives. This process involves chemoselective fluorine transfer, providing insights into the reactivity and potential applications of fluorinated compounds, including N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide analogs (Groendyke, AbuSalim, & Cook, 2016).

Photoredox Catalysis for Fluoromethylation

Studies on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds have unveiled efficient and selective radical fluoromethylation procedures. These methodologies are significant for the synthesis of fluorinated compounds, offering pathways for introducing fluorine atoms into complex molecules in a controlled manner (Koike & Akita, 2016).

Fluoroform as a Source of Difluorocarbene

Utilizing fluoroform as a difluorocarbene source for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives presents an eco-friendly and cost-effective method. This process highlights the potential of using fluoroform in the synthesis of difluoromethoxy-related compounds, including derivatives of this compound (Thomoson & Dolbier, 2013).

Oxidative Enantioselective α-Fluorination

The first study on oxidative enantioselective α-fluorination of simple aliphatic aldehydes enabled by N-heterocyclic carbene catalysis opens new avenues for the direct introduction of fluorine atoms into organic molecules. This advancement is crucial for developing novel fluorinated compounds with specific chiral centers (Li, Wu, & Wang, 2014).

Fluorinated Liquid Crystals

Research into the photoresponsive behavior of fluorinated liquid crystals demonstrates the impact of fluorine atoms on the optical properties of materials. Such studies are foundational for developing advanced materials for display technologies and optical applications, where fluorinated compounds like this compound could find potential uses (Praveen & Ojha, 2012).

Safety and Hazards

The safety data sheet for a similar compound “4-(Difluoromethoxy)phenyl isocyanate” indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is toxic if swallowed, in contact with skin or if inhaled .

Eigenschaften

IUPAC Name |

N-[2-(difluoromethoxy)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-10-7-5-9(6-8-10)13(19)18-11-3-1-2-4-12(11)20-14(16)17/h1-8,14H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVWXHHCGVTSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5551903.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)